molecular formula C20H21N3O2 B2858228 N-(2,4-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide CAS No. 1111174-87-8

N-(2,4-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide

Cat. No.: B2858228
CAS No.: 1111174-87-8
M. Wt: 335.407
InChI Key: SJRSMTGLZSRAAH-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is a synthetic acetamide derivative featuring a quinazoline core substituted with an ethyl group at position 2 and an acetamide side chain linked via an ether oxygen at position 3. The acetamide moiety is further substituted with a 2,4-dimethylphenyl group. This compound’s structure combines a heterocyclic quinazoline system with an aromatic acetamide substituent, a design often leveraged in medicinal chemistry for targeting enzymes or receptors due to the quinazoline’s ability to mimic purine bases .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-4-18-21-17-8-6-5-7-15(17)20(23-18)25-12-19(24)22-16-10-9-13(2)11-14(16)3/h5-11H,4,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRSMTGLZSRAAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is a synthetic organic compound that has garnered attention due to its potential biological activities. This article delves into its chemical properties, mechanisms of action, and biological effects based on diverse research findings.

  • Molecular Formula : C20H21N3O2
  • Molecular Weight : 335.4 g/mol
  • CAS Number : 1110962-04-3

The compound features a quinazoline moiety, which is known for its diverse pharmacological properties. The presence of a dimethylphenyl group enhances its lipophilicity, potentially improving bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cellular signaling pathways, which may contribute to its therapeutic effects.
  • Receptor Modulation : It can modulate the activity of various receptors, influencing cellular responses and potentially leading to anti-inflammatory or anticancer effects.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For example:

  • Cell Line Studies : In vitro studies using cancer cell lines have demonstrated that the compound induces apoptosis (programmed cell death) and inhibits cell proliferation. Specific studies reported IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range.

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent:

  • Cytokine Inhibition : Research indicates that it can reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting a potential role in managing inflammatory diseases.

Data Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis
Anti-inflammatoryReduces cytokine levels
Enzyme inhibitionModulates signaling

Case Study 1: Anticancer Activity in Breast Cancer Cells

A study evaluated the effect of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability and increased apoptosis markers after treatment with the compound at varying concentrations over 48 hours.

Case Study 2: Anti-inflammatory Effects in Animal Models

In a murine model of induced inflammation, administration of the compound resulted in decreased edema and lower levels of inflammatory markers compared to control groups. This suggests its potential utility in treating conditions like rheumatoid arthritis.

Comparison with Similar Compounds

Comparison with Structurally Related Acetamide Derivatives

Structural Analogues with Quinazolinone Cores

N-(2-Chloro-4,6-Dimethylphenyl)-2-{[3-(4-Ethoxyphenyl)-4-Oxo-3,4-Dihydroquinazolin-2-yl]Sulfanyl}Acetamide (CAS 477318-90-4)
  • Core Structure : 3,4-Dihydroquinazolin-4-one with a sulfanyl (-S-) linkage to the acetamide group.
  • Substituents: 4-Ethoxyphenyl at position 3 of the quinazolinone; 2-chloro-4,6-dimethylphenyl on the acetamide.
  • Molecular Weight : 494.0 g/mol.
  • Key Differences :
    • The target compound uses an ether (-O-) linkage, while this analog employs a sulfanyl (-S-) group, which may enhance lipophilicity and alter electronic interactions .
    • The chloro and dimethyl substituents on the phenyl ring could improve metabolic stability compared to the target’s unhalogenated 2,4-dimethylphenyl group.
2-{[3-(4-Chlorophenyl)-4-Oxo-3,4-Dihydroquinazolin-2-yl]Sulfanyl}-N-(4-Sulfamoylphenyl)Acetamide (CAS 477329-16-1)
  • Core Structure: Similar quinazolinone scaffold with a sulfamoylphenyl acetamide substituent.
  • Molecular Weight : 501.0 g/mol.

Acetamides with Alternative Heterocyclic Systems

N-(2,4-Dimethylphenyl)-2-(4-Oxo-2-Phenylpyrazolo[1,5-a]Pyrazin-5(4H)-yl)Acetamide
  • Core Structure: Pyrazolo[1,5-a]pyrazinone instead of quinazoline.
  • Substituents: Phenyl group at position 2 of the pyrazolo-pyrazinone.
  • Key Differences: The pyrazolo-pyrazinone core offers a distinct electronic profile due to its fused bicyclic system, which may influence binding to targets like kinases or GABA receptors .
N-(4-Phenyl-2-Thiazolyl)Acetamide
  • Core Structure : Thiazole ring substituted with a phenyl group.
  • Synthesis: Derived from 2-amino-4-substituted thiazole and acetonitrile.

Pesticidal Acetamide Derivatives

Alachlor (2-Chloro-N-(2,6-Diethylphenyl)-N-(Methoxymethyl)Acetamide)
  • Use : Herbicide targeting weed growth.
  • Key Differences :
    • The methoxymethyl and diethylphenyl groups enhance hydrophobicity, optimizing soil adsorption and persistence compared to the target’s dimethylphenyl group .
Oxadixyl (N-(2,6-Dimethylphenyl)-2-Methoxy-N-(2-Oxo-3-Oxazolidinyl)Acetamide)
  • Use : Fungicide with systemic activity.
  • Key Differences: The oxazolidinone ring introduces a cyclic carbamate, improving systemic mobility in plants compared to the rigid quinazoline core .

Comparative Data Table

Compound Name Core Structure Linkage Substituents (Core/Acetamide) Molecular Weight (g/mol) Notable Properties
Target Compound Quinazoline -O- 2-Ethyl/2,4-dimethylphenyl ~365 (calc.) Potential kinase inhibition
CAS 477318-90-4 3,4-Dihydroquinazolinone -S- 4-Ethoxyphenyl/2-chloro-4,6-dimethylphenyl 494.0 Enhanced lipophilicity
CAS 477329-16-1 3,4-Dihydroquinazolinone -S- 4-Chlorophenyl/4-sulfamoylphenyl 501.0 Improved solubility
Pyrazolo[1,5-a]pyrazinone Analog Pyrazolo-pyrazinone -O- Phenyl/2,4-dimethylphenyl ~379 (calc.) GABA receptor interaction
Alachlor Acetamide -CH₂- Diethylphenyl/methoxymethyl 269.8 Herbicidal activity

Research Findings and Implications

  • Synthetic Routes: The target compound’s ether linkage (quinazoline-O-acetamide) is synthesized via nucleophilic substitution or Mitsunobu reactions, contrasting with sulfanyl-linked analogs requiring thiourea intermediates (e.g., ) .
  • Biological Activity : Quinazoline-based acetamides often exhibit kinase inhibitory or anticonvulsant properties (e.g., ), while pesticidal derivatives prioritize hydrophobicity for environmental stability .
  • Structure-Activity Relationships (SAR): Quinazoline vs. Quinazolinone: The oxidized quinazolinone (e.g., CAS 477318-90-4) may reduce aromaticity, altering binding affinity compared to the fully aromatic quinazoline.

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